Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Lipophilicity LogP Physicochemical Property

Researchers often face challenges with unwanted side reactions when using free carboxylic acid imidazole building blocks in multi-step syntheses. This compound provides the exact solution: a non-ionic, selectively deprotectable methyl ester with the N1-methyl group essential for precise SAR studies. - Enables selective deprotection in multi-step routes; avoids side reactions due to the absence of an acidic proton. - Intermediate LogP (0.1356) permits fine-tuning of membrane permeability, bridging the gap between the free acid (LogP -0.92) and the ethyl ester (LogP 0.6048). - Serves as a critical comparator for GABA receptor SAR, where N1-methylation abolishes activity at certain subtypes, validating target engagement.

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 2625-65-2
Cat. No. B2589897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-methyl-1H-imidazol-4-yl)acetate
CAS2625-65-2
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESCN1C=C(N=C1)CC(=O)OC
InChIInChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)3-7(10)11-2/h4-5H,3H2,1-2H3
InChIKeyFIXRZEKDRQZYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate: Properties & Selection


Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (CAS 2625-65-2) is a methyl ester derivative of 1-methylimidazole-4-acetic acid, a small-molecule imidazole heterocycle with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It is primarily utilized as a key building block in the synthesis of pharmaceutical intermediates, particularly for the development of drugs targeting neurological and cardiovascular disorders [1]. The compound is commercially available in research-grade purity (typically ≥95% to 97%) and is supplied as a solid that requires storage at 2-8°C .

Why Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate Cannot Be Substituted


Simple substitution with closely related analogs—such as the free acid 1-methylimidazole-4-acetic acid, the non-methylated imidazole-4-acetic acid methyl ester, or the ethyl ester homolog—is not scientifically justifiable due to quantifiable differences in physicochemical properties and biological activity that directly impact synthetic utility and research outcomes. As detailed in the evidence guide below, methylation at the imidazole N1 position and the choice of methyl ester profoundly alter lipophilicity (LogP), acid/base character (pKa), and target engagement in biological systems [1]. These differences are not subtle; they dictate solubility profiles, membrane permeability, and the compound's suitability as a protected intermediate in multi-step organic syntheses, particularly where selective deprotection or specific pharmacokinetic properties are required .

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate: Differentiation Evidence


Lipophilicity: Methyl Ester vs. Free Acid vs. Ethyl Ester

The methyl ester derivative exhibits an intermediate lipophilicity profile compared to the more polar free acid and the more lipophilic ethyl ester. This precise balance can be critical for optimizing membrane permeability or solubility in organic synthesis. The computed LogP for Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is 0.1356 , compared to -0.92 for the free acid 1-methylimidazole-4-acetic acid and 0.6048 for the ethyl ester analog Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate .

Lipophilicity LogP Physicochemical Property

Acid/Base Character: Methyl Ester vs. Free Acid

Esterification of the carboxylic acid group eliminates the acidic proton, fundamentally altering the compound's ionization state and reactivity. The free acid, 1-methylimidazole-4-acetic acid, has a predicted acidic pKa of 3.44 ± 0.10 (or 3.68 from another source [1]). In contrast, the methyl ester derivative is neutral under similar conditions, lacking this acidic site. This difference is crucial for reactions requiring a non-ionic, protected carboxyl group, such as Grignard additions or nucleophilic substitutions on the imidazole ring.

pKa Ionization Physicochemical Property

Lipophilicity: Methyl Ester vs. Non-Methylated Analog

Methylation at the N1 position of the imidazole ring significantly increases lipophilicity. Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate has a computed LogP of 0.1356 , whereas the non-methylated analog, methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, has a computed LogP of 0.0243 [1]. This nearly six-fold difference in partition coefficient (on a logarithmic scale) can influence compound behavior in chromatographic separations and biological partitioning.

Lipophilicity LogP Structure-Activity Relationship

Neuronal Inhibition: Methylation Impact on GABA Activity

While direct biological activity data for the methyl ester is limited, a critical class-level inference can be drawn from the parent acid. In a direct head-to-head comparison using microiontophoresis on cortical neurons in anesthetized cats, imidazole-4-acetic acid demonstrated high inhibitory potency, whereas 1-methylimidazole-4-acetic acid (the parent acid of the target compound) was 'largely inactive' [1]. This stark difference underscores that N1-methylation of the imidazole ring can dramatically alter or abolish activity at certain biological targets, such as GABA receptors.

GABA receptor Neuronal inhibition Structure-Activity Relationship

Optimal Applications for Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate


Protected Carboxyl Group Synthetic Intermediate

This compound is the ideal choice for multi-step organic syntheses where a protected, non-ionic carboxylic acid equivalent is required. As demonstrated by the pKa comparison (Section 3, Evidence Item 2), the methyl ester lacks the acidic proton present in the free acid (pKa ~3.4-3.7), preventing unwanted side reactions and allowing for selective deprotection at a later stage [1].

Lipophilicity Optimization in Drug Discovery

Researchers aiming to fine-tune the lipophilicity of an imidazole-containing lead compound should select this methyl ester. The quantitative LogP data (Section 3, Evidence Items 1 & 3) show it possesses an intermediate LogP (0.1356), which is significantly more lipophilic than the free acid (LogP -0.92) but less lipophilic than the ethyl ester (LogP 0.6048) and the non-methylated analog (LogP 0.0243) [2]. This allows for precise modulation of partition coefficient, which is critical for optimizing membrane permeability and pharmacokinetic properties.

N1-Methylated Imidazole Pharmacophore Studies

For studies exploring the structure-activity relationship (SAR) of imidazole-based ligands, this compound (or its parent acid) serves as a crucial comparator to non-methylated analogs. The evidence from neuronal inhibition assays (Section 3, Evidence Item 4) demonstrates that N1-methylation can completely abolish activity at certain GABA receptors, highlighting its importance as a tool for probing target engagement and selectivity [3].

Neurological & Cardiovascular Drug Intermediates

Vendor documentation indicates this compound is specifically utilized in the synthesis of pharmaceutical intermediates targeting neurological and cardiovascular disorders [4]. Its unique combination of the N1-methyl group and the methyl ester provides a specific molecular scaffold that is not interchangeable with analogs lacking these precise modifications, as evidenced by the divergent biological activity (Section 3, Evidence Item 4) and physicochemical properties (Section 3, Evidence Items 1-3) [3][2].

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